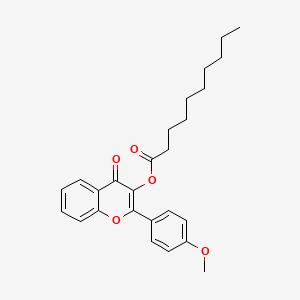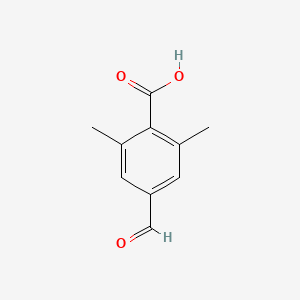
4-Formyl-2,6-dimethylbenzoic acid
概要
説明
4-Formyl-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C10H10O3. It is a derivative of benzoic acid, characterized by the presence of a formyl group at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: 4-Formyl-2,6-dimethylbenzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2,6-dimethyl-4-methylbenzaldehyde using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes the use of safer and more environmentally friendly oxidizing agents, such as hydrogen peroxide (H2O2) in the presence of a catalyst like manganese dioxide (MnO2).
化学反応の分析
Types of Reactions: 4-Formyl-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed:
Oxidation: 4-Carboxy-2,6-dimethylbenzoic acid.
Reduction: 4-Hydroxymethyl-2,6-dimethylbenzoic acid.
Substitution: 4-Formyl-2,6-dimethyl-3-nitrobenzoic acid, 4-Formyl-2,6-dimethyl-3-chlorobenzoic acid.
科学的研究の応用
4-Formyl-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-Formyl-2,6-dimethylbenzoic acid depends on its specific application. In medicinal chemistry, the compound may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, it can form covalent bonds with the active sites of enzymes, leading to their inactivation. The presence of the formyl group allows for interactions with nucleophilic residues in proteins, while the methyl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
類似化合物との比較
4-Formylbenzoic acid: Lacks the methyl groups at the 2- and 6-positions, resulting in different reactivity and applications.
2,6-Dimethylbenzoic acid:
4-Methylbenzoic acid: Contains only one methyl group and no formyl group, leading to distinct chemical behavior.
Uniqueness: 4-Formyl-2,6-dimethylbenzoic acid is unique due to the combination of the formyl group and two methyl groups, which confer specific chemical reactivity and biological activity. This unique structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound in research and industrial applications.
特性
IUPAC Name |
4-formyl-2,6-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-6-3-8(5-11)4-7(2)9(6)10(12)13/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLUAIAAIWYAHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


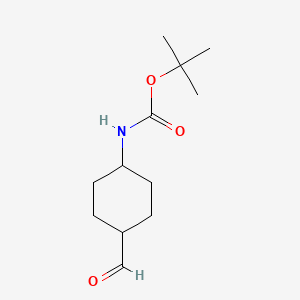
![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)
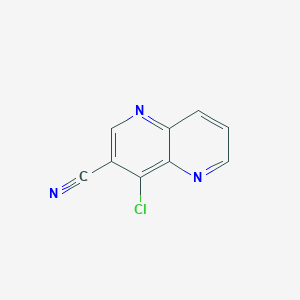
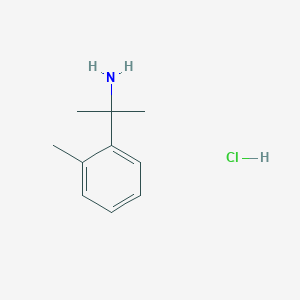
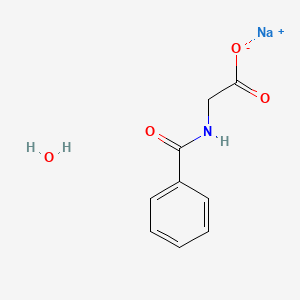
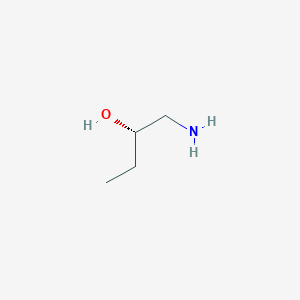
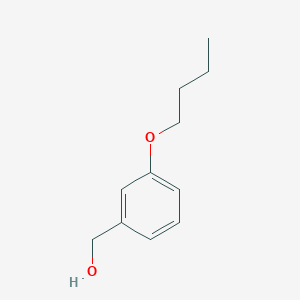
![(2E)-4-(bicyclo[2.2.1]hept-2-yloxy)-4-oxobut-2-enoic acid](/img/structure/B3123219.png)
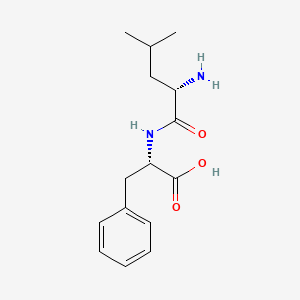
![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B3123246.png)
![4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile](/img/structure/B3123256.png)
![N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B3123269.png)
